Fmoc-ヒドロキシ-tic-oh

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

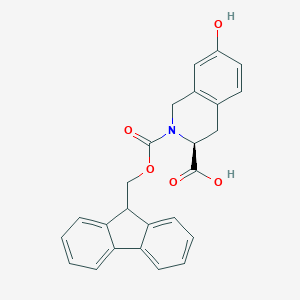

Fmoc-hydroxy-tic-oh, also known as fluorenylmethyloxycarbonyl-hydroxy-tetrahydroisoquinoline-carboxylic acid, is a derivative of tetrahydroisoquinoline. It is commonly used in peptide synthesis as a protecting group for amines. The fluorenylmethyloxycarbonyl group is base-labile, meaning it can be removed under basic conditions, making it a popular choice in solid-phase peptide synthesis.

科学的研究の応用

Fmoc-hydroxy-tic-oh has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a protecting group for amines.

Biology: It is used in the study of protein-protein interactions and enzyme mechanisms.

Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

Industry: It is used in the production of synthetic peptides for research and commercial purposes

作用機序

Target of Action

The primary target of Fmoc-hydroxy-tic-oh is the amino group of an amino acid . The Fmoc group, short for 9-fluorenylmethoxycarbonyl, is a base-labile protecting group used in the chemical synthesis of peptides . It is used to protect the amino group during peptide synthesis, preventing it from reacting prematurely .

Mode of Action

The Fmoc group interacts with its target, the amino group, by forming a bond that protects the amino group from reacting with other compounds during peptide synthesis . This protection is crucial for the successful synthesis of peptides . The Fmoc group is removed using a base, usually piperidine , revealing the amino group and allowing it to participate in peptide bond formation .

Biochemical Pathways

The Fmoc group plays a significant role in the biochemical pathway of peptide synthesis . It protects the amino group during the early stages of synthesis, allowing for the precise formation of peptide bonds . Once the peptide chain is assembled, the Fmoc group is removed, revealing the amino group and allowing it to participate in further reactions .

Pharmacokinetics

The fmoc group is known to be stable under acidic conditions , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of Fmoc-hydroxy-tic-oh’s action is the successful synthesis of peptides . By protecting the amino group, the Fmoc group allows for the precise assembly of peptide chains . Once the Fmoc group is removed, the amino group is free to participate in further reactions, leading to the formation of complex peptides .

Action Environment

The action of Fmoc-hydroxy-tic-oh is influenced by the pH of the environment . The Fmoc group is stable under acidic conditions but is removed under basic conditions . Therefore, the pH of the environment can significantly influence the efficacy and stability of Fmoc-hydroxy-tic-oh. Additionally, the presence of other reactive compounds can also influence its action .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-hydroxy-tic-oh typically involves multiple stepsThe final step involves carboxylation to form Fmoc-hydroxy-tic-oh .

Industrial Production Methods

Industrial production of Fmoc-hydroxy-tic-oh follows similar synthetic routes but is optimized for large-scale production. This often involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

Fmoc-hydroxy-tic-oh undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The fluorenylmethyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyl compound.

類似化合物との比較

Similar Compounds

Boc-hydroxy-tic-oh: Uses tert-butyloxycarbonyl as a protecting group, which is acid-labile.

Cbz-hydroxy-tic-oh: Uses benzyloxycarbonyl as a protecting group, which is removed by hydrogenolysis.

Uniqueness

Fmoc-hydroxy-tic-oh is unique due to its base-labile fluorenylmethyloxycarbonyl group, which allows for selective deprotection under mild basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where other protecting groups might not be as effective .

生物活性

Fmoc-hydroxy-tic-oh (Fmoc-Tic-OH), a derivative of the amino acid tyrosine, is widely utilized in peptide synthesis due to its unique properties. This article explores its biological activity, synthesis applications, and potential therapeutic implications, supported by relevant case studies and research findings.

Chemical Characteristics

Fmoc-hydroxy-tic-oh has the chemical formula C25H21NO5 and features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This modification enhances the compound's hydrophobicity and stability during solid-phase peptide synthesis (SPPS), making it a preferred choice for researchers in peptide chemistry .

Biological Activity Overview

While Fmoc-hydroxy-tic-oh itself may not exhibit significant biological activity, it serves as a crucial building block for peptides that do. The biological functions of these peptides can include:

- Signaling Pathways : Peptides synthesized with Fmoc-Tic-OH have been implicated in various cellular signaling pathways, particularly those involving neurotransmitter precursors.

- Antioxidant Properties : Compounds derived from hydroxy-tyrosine have been studied for their antioxidant effects, which could be beneficial in treating neurodegenerative diseases.

- Therapeutic Applications : The ability to modify peptides with Fmoc-Tic-OH allows for the exploration of new therapeutic agents, particularly in pain management and cancer treatment .

Table of Related Compounds

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Boc-hydroxy-tyrosine | Tert-butyloxycarbonyl protecting group | More soluble but less stable than Fmoc derivatives |

| Ac-hydroxy-tyrosine | Acetylated form of hydroxy-tyrosine | Simplicity makes it popular in biological studies |

| Z-hydroxy-tyrosine | Benzyloxycarbonyl protecting group | Different reactivity profiles compared to Fmoc |

| TFA-hydroxy-tyrosine | Trifluoroacetic acid derivative | Useful for specific applications requiring acidic conditions |

Case Studies

- Neurotensin and Opioid Fusion Peptides : A study explored the fusion of neurotensin analogs with opioid ligands. Modifications including the incorporation of hydroxy-tyrosine residues significantly enhanced receptor selectivity and efficacy in pain relief. The hybrid peptides demonstrated prolonged antinociceptive effects in mouse models, highlighting the therapeutic potential of such modifications .

- Hydrogel Applications : Research on hydrogels derived from Fmoc-dipeptides, including Fmoc-Tic-OH, revealed their effectiveness as biocompatible matrices for tissue engineering. These hydrogels supported cell growth and differentiation, indicating their potential use in regenerative medicine .

- Antifungal Activity : Peptides synthesized from tryptic hydrolysates showed promising antifungal properties against various pathogens. Although not directly related to Fmoc-Tic-OH, these findings underscore the importance of peptide modifications in enhancing biological activity .

Research Findings

Recent studies have focused on the synthesis and application of peptides containing Fmoc-Tic-OH:

- Peptide Synthesis : The robust stability during synthesis allows for the introduction of unnatural amino acids into proteins, facilitating the study of specific modifications on biological functions.

- Therapeutic Development : Ongoing research aims to develop bioactive peptide mimetics using Fmoc-Tic-OH, targeting various diseases including cancer and pain-related disorders .

特性

IUPAC Name |

(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO5/c27-17-10-9-15-12-23(24(28)29)26(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23,27H,12-14H2,(H,28,29)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLZSUJEVZOPJV-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。